Antioxidant Efficacy Relative to BHT and Vitamin C in Benzothiazolyl-Chromenone Hybrids
Within the benzothiazolyl-chromenone structural class, hybrids bearing the same benzothiazole–chromenone scaffold to which CAS 222716-13-4 belongs achieved antioxidant efficacy that was comparable to or superior to both butylated hydroxytoluene (BHT) and vitamin C in DPPH radical-scavenging assays [1]. The hybrid designated 3c, which contains a hexyloxy tail in place of the 6-ethyl group found in the target compound, demonstrated particularly favorable antioxidant action relative to these reference medications [1]. While these data are class-level rather than a direct measurement on CAS 222716-13-4 itself, they establish that the benzothiazolyl-chromenone pharmacophore provides antioxidant performance equivalent to established small-molecule antioxidants, a property unlikely to be preserved if the benzothiazole or chromenone moieties are substituted independently.
| Evidence Dimension | DPPH radical-scavenging antioxidant activity |
|---|---|
| Target Compound Data | Class-representative benzothiazolyl-chromenone hybrids demonstrated antioxidant activity comparable to BHT and vitamin C (exact IC50 values not reported for the parent scaffold; class-level observation) [1]. |
| Comparator Or Baseline | Butylated hydroxytoluene (BHT) and vitamin C (positive controls) – activity levels were used as the benchmark for favorable comparison [1]. |
| Quantified Difference | Qualitatively comparable; hybrid 3c described as making "good claims about its suitable action towards vitamins and reference medications" [1]. |
| Conditions | DPPH assay; benzothiazolyl-chromenone hybrid fluorophores synthesized via Knoevenagel condensation and characterized by 1H-NMR, FT-IR, and elemental analysis [1]. |
Why This Matters
Procurement of a benzothiazolyl-chromenone scaffold that is structurally related to antioxidants proven to match BHT and vitamin C ensures that the core chemotype is pre-validated for radical-scavenging applications, distinguishing it from simple benzothiazoles or chromones that lack this dual pharmacophoric character.
- [1] Hossan, A. & Al-nami, S. Y. (2023). Synthesis, antioxidant effectiveness, and docking study of new benzothiazolyl-chromenone-based fluorophores. Luminescence, 38(8), 1485–1492. DOI: 10.1002/bio.4530 View Source
